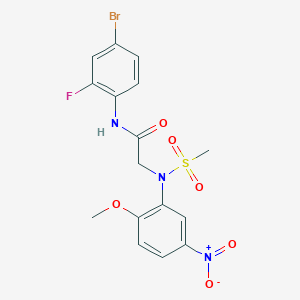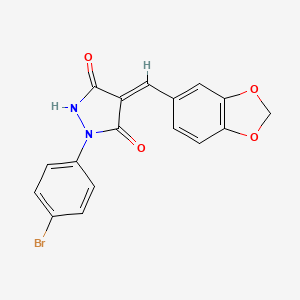
1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one, also known as bromo-dragonfly, is a potent hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Bromo-dragonfly is a highly potent and long-lasting hallucinogen that is known to induce intense visual and auditory hallucinations, altered perceptions of time and space, and other profound psychological effects.
Mechanism of Action
Bromo-dragonfly acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is known to play a key role in mediating the psychological effects of hallucinogens. Activation of the 5-HT2A receptor by 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly leads to a cascade of intracellular signaling events that ultimately result in the profound psychological effects associated with its use.
Biochemical and Physiological Effects
Bromo-dragonfly has been shown to induce a wide range of biochemical and physiological effects in both animals and humans. These include changes in heart rate, blood pressure, body temperature, and other vital signs. It has also been shown to alter neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
Bromo-dragonfly has several advantages as a research tool, including its potent and long-lasting effects, its selectivity for the 5-HT2A receptor subtype, and its ability to induce profound psychological effects. However, its use is also associated with several limitations, including the potential for adverse effects, the difficulty in controlling dosages, and the need for specialized equipment and facilities.
Future Directions
There are several potential future directions for research on 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly. These include investigating its effects on different brain regions and circuits, exploring its potential therapeutic applications, and developing more selective and safer analogs for research and clinical use. Additionally, further research is needed to better understand the long-term effects of 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly on brain function and behavior.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly is a potent and long-lasting hallucinogenic drug that has been extensively studied in the scientific community. Its use as a research tool has provided valuable insights into the neurobiological basis of hallucinations and altered states of consciousness. However, its use is also associated with several limitations and potential adverse effects. Future research on 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly has the potential to further our understanding of the brain and its complex functions.
Synthesis Methods
Bromo-dragonfly is synthesized using a complex multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromo-2,5-dimethoxyphenethylamine, which is then converted to 1-(4-bromophenyl)-2-nitropropene. This intermediate compound is then reduced to 1-(4-bromophenyl)-2-nitropropene, which is subsequently treated with isopropylamine to yield 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one, or 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly.
Scientific Research Applications
Bromo-dragonfly has been the subject of extensive scientific research due to its potent hallucinogenic properties. It has been used as a tool to study the neurobiological basis of hallucinations and altered states of consciousness. Bromo-dragonfly has also been used in animal studies to investigate the effects of hallucinogens on behavior, cognition, and brain function.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(propan-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(2)14-8-7-12(15)10-3-5-11(13)6-4-10/h3-9,14H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXPZPJRXCYPOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC=CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C=C/C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-3-isopropylimino-propen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



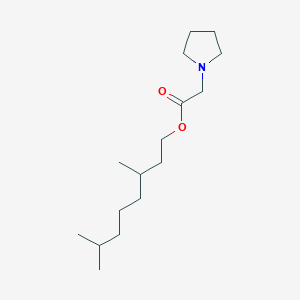

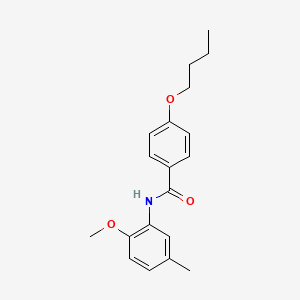
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
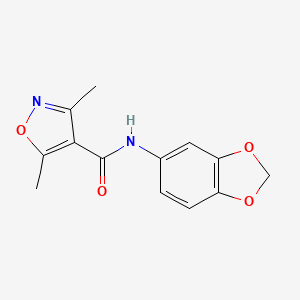
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)
